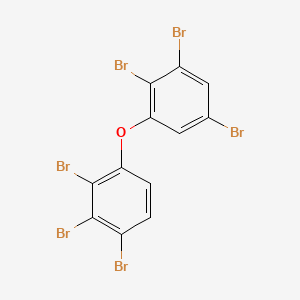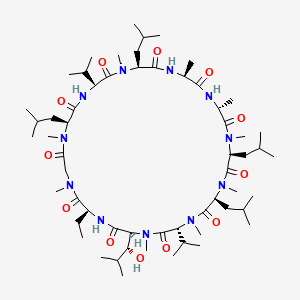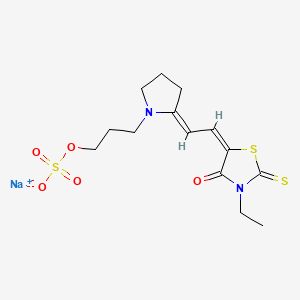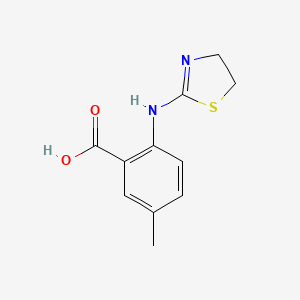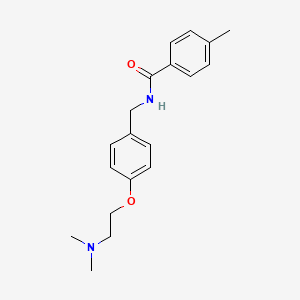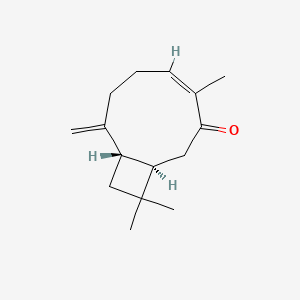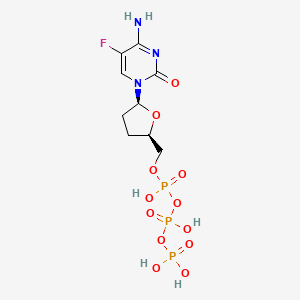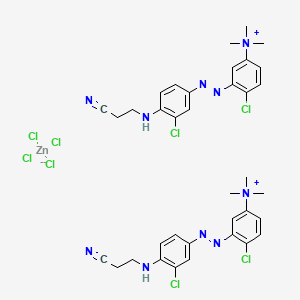
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium chloride
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium bromide
Uniqueness
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is unique due to its tetrachlorozincate anion, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
93776-72-8 |
|---|---|
Molekularformel |
C36H40Cl8N10Zn |
Molekulargewicht |
961.8 g/mol |
IUPAC-Name |
[4-chloro-3-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]phenyl]-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H20Cl2N5.4ClH.Zn/c2*1-25(2,3)14-6-7-15(19)18(12-14)24-23-13-5-8-17(16(20)11-13)22-10-4-9-21;;;;;/h2*5-8,11-12,22H,4,10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
FQJQKXKPVUPBCH-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


